N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
AM001 is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is recognized for its role as a pharmacological inhibitor of EPAC1, a host exchange protein directly activated by cyclic adenosine monophosphate (cAMP). This compound has shown significant potential in antiviral activities, particularly against SARS-CoV-2 and influenza A virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: AM001 is synthesized through a series of chemical reactions involving thieno[2,3-b]pyridine derivatives. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of AM001 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: AM001 undergoes various chemical reactions, including:
Oxidation: AM001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different properties.
Substitution: AM001 can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
AM001 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its role in regulating physiological processes through EPAC1 inhibition.
Medicine: Explored for its antiviral properties, particularly against SARS-CoV-2 and influenza A virus.
Industry: Utilized as a flame retardant and smoke suppressant in various industrial applications.
Mechanism of Action
AM001 exerts its effects by inhibiting EPAC1, a protein activated by cyclic adenosine monophosphate. This inhibition disrupts the signaling pathways regulated by EPAC1, leading to various physiological effects. For instance, in the context of viral infections, EPAC1 inhibition by AM001 prevents the replication of viruses such as SARS-CoV-2 and influenza A virus .
Comparison with Similar Compounds
CE3F4: A tetrahydroquinoline analogue that acts as an EPAC1-specific noncompetitive antagonist.
Other Thieno[2,3-b]pyridine Derivatives: Compounds with similar structures and functions.
Uniqueness of AM001: AM001 is unique due to its specific inhibition of EPAC1 and its demonstrated antiviral properties. Unlike other similar compounds, AM001 has shown potent activity against both SARS-CoV-2 and influenza A virus, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H19N3O5/c1-2-10-26-14-11-17(27-15(14)12-23)22-9-8-16(21-19(22)25)20-18(24)13-6-4-3-5-7-13/h1,3-9,14-15,17,23H,10-12H2,(H,20,21,24,25)/t14-,15-,17-/m1/s1 |
InChI Key |
VUDFTOHJBXWAGS-BFYDXBDKSA-N |
Isomeric SMILES |
C#CCO[C@@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C#CCOC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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